N-{[5-(4-NITROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-N-PHENYLAMINE
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Overview
Description
N-{[5-(4-NITROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-N-PHENYLAMINE is a complex organic compound that features a tetraazole ring substituted with a nitrophenyl group and a phenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(4-NITROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-N-PHENYLAMINE typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic conditions.
Nitration: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Coupling Reaction: The final step involves coupling the nitrophenyl-substituted tetraazole with phenylamine. This can be achieved through a nucleophilic substitution reaction, where the amine group of phenylamine attacks the electrophilic carbon of the tetraazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(4-NITROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-N-PHENYLAMINE undergoes several types of chemical reactions:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylamine moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated phenylamine derivatives.
Scientific Research Applications
N-{[5-(4-NITROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-N-PHENYLAMINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as high-energy materials and polymers.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its use in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-{[5-(4-NITROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-N-PHENYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that interact with cellular components. The phenylamine moiety can form hydrogen bonds and π-π interactions with target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenoxy)phenyl-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share a similar nitrophenyl group and are studied for their anthelmintic activity.
Diphenyl-N-heteroaromatic Compounds: These compounds, such as those containing 1,2,3-triazole scaffolds, are explored for their anticancer properties.
Uniqueness
N-{[5-(4-NITROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-N-PHENYLAMINE is unique due to its combination of a tetraazole ring and a nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[[5-(4-nitrophenyl)tetrazol-2-yl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c21-20(22)13-8-6-11(7-9-13)14-16-18-19(17-14)10-15-12-4-2-1-3-5-12/h1-9,15H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVANVUNZWIJPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCN2N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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